molecular formula C9H6FNO2 B2965380 6-fluoro-1H-indole-5-carboxylic Acid CAS No. 908600-73-7

6-fluoro-1H-indole-5-carboxylic Acid

Cat. No.: B2965380
CAS No.: 908600-73-7
M. Wt: 179.15
InChI Key: MDHOVFSMMFAXIY-UHFFFAOYSA-N
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Description

6-fluoro-1H-indole-5-carboxylic acid is a fluorinated derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. The presence of a fluorine atom at the 6th position and a carboxylic acid group at the 5th position of the indole ring enhances its chemical properties, making it a valuable compound in various scientific research fields .

Mechanism of Action

Target of Action

Indole derivatives have been found to bind with high affinity to multiple receptors , which suggests that 6-Fluoro-1H-indole-5-carboxylic Acid may also interact with various cellular targets.

Mode of Action

Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Indole derivatives have been associated with a wide range of biological activities , suggesting that this compound may influence multiple biochemical pathways.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound has diverse molecular and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-1H-indole-5-carboxylic acid typically involves the nitration of indoline followed by a series of reactions to introduce the fluorine atom and carboxylic acid group. One common method includes:

Industrial Production Methods

Industrial production methods for this compound often involve large-scale nitration and fluorination processes, followed by purification steps to ensure high purity and yield. These methods are optimized for cost-effectiveness and scalability .

Chemical Reactions Analysis

Types of Reactions

6-fluoro-1H-indole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can be further utilized in pharmaceutical and chemical research .

Scientific Research Applications

6-fluoro-1H-indole-5-carboxylic acid has numerous applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-fluoro-1H-indole-5-carboxylic acid is unique due to the specific positioning of the fluorine atom and carboxylic acid group, which significantly influences its chemical reactivity and biological activity. Compared to other similar compounds, it exhibits distinct properties that make it valuable in various research applications .

Properties

IUPAC Name

6-fluoro-1H-indole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO2/c10-7-4-8-5(1-2-11-8)3-6(7)9(12)13/h1-4,11H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDHOVFSMMFAXIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=CC(=C(C=C21)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

908600-73-7
Record name 6-fluoro-1H-indole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

6-Fluoro-1-(triisopropylsilyl)-1H-indole-5-carboxylic acid (4.36 g, 13.00 mmol) was treated with THF (30 mL) and tetra-n-butylammonium fluoride (1.0 M in THF, 13.0 mL, 13.00 mmol) and stirred at RT for 15 min. The reaction mixture was diluted with Et2O (30 mL) resulting in a suspension which was collected by filtration affording 6-fluoro-1H-indole-5-carboxylic acid (2.41 g) as a white crystalline solid. MS (ESI, pos. ion) m/z: 180.1 (M+H)+. The crude material was used in the subsequent reaction without further purification.
Quantity
4.36 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step Two

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